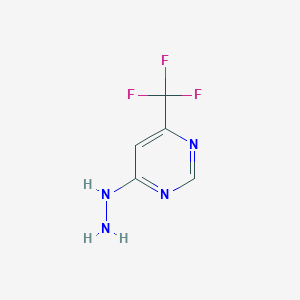

4-Hydrazinyl-6-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-(trifluoromethyl)pyrimidin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-4(12-9)11-2-10-3/h1-2H,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJMJFUFISWIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10777771 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193068-56-3 | |

| Record name | 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Hydrazinyl 6 Trifluoromethyl Pyrimidine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) attached to the pyrimidine (B1678525) ring at the 4-position is a key site for various chemical modifications due to its nucleophilic nature.

Nucleophilic Character

The hydrazinyl group possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen atom is generally the more reactive site for nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the nucleophilicity of the hydrazinyl moiety, potentially making it slightly less reactive than simple alkyl or aryl hydrazines. However, it remains sufficiently nucleophilic to participate in a variety of reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones for Schiff Base Formation)

One of the most characteristic reactions of the hydrazinyl group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, which are a class of Schiff bases. This reaction typically proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazinyl group to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general reaction can be represented as follows:

Figure 1: General reaction scheme for the formation of hydrazones from 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine.

These condensation reactions are often catalyzed by a small amount of acid. The resulting hydrazones are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.

| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 4-(2-Benzylidenehydrazinyl)-6-(trifluoromethyl)pyrimidine | Ethanol (B145695), reflux, catalytic acetic acid | High |

| Acetone | 4-(2-Isopropylidenehydrazinyl)-6-(trifluoromethyl)pyrimidine | Methanol, room temperature | Good |

| 4-Chlorobenzaldehyde | 4-(2-(4-Chlorobenzylidene)hydrazinyl)-6-(trifluoromethyl)pyrimidine | Ethanol, reflux | Excellent |

Oxidation and Reduction Pathways

The hydrazinyl moiety can undergo both oxidation and reduction. Oxidation of hydrazinylpyrimidines can lead to the formation of various products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of a diimide intermediate, which can then undergo further reactions. Stronger oxidizing agents can cleave the N-N bond.

Conversely, the hydrazinyl group can be reduced. Catalytic transfer hydrogenation, using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst, is a common method for the reduction of various functional groups and can potentially be applied to modify the hydrazinyl moiety or other parts of the molecule. d-nb.info For instance, the Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate, highlights a common reductive pathway involving hydrazones. While not a direct reduction of the hydrazinyl group itself, it showcases its role in reductive transformations. Specific reduction of the hydrazinyl group in this compound to an amino group and ammonia (B1221849) would require specific reagents that can cleave the N-N bond. The pyrimidine ring itself can also be reduced under certain conditions, for example, using complex metal hydrides like sodium borohydride, which can lead to di- or tetrahydro-pyrimidine derivatives. rsc.orgrsc.org

Reactivity of the Pyrimidine Nucleus and Trifluoromethyl Group

Substitution Reactions at Different Pyrimidine Positions

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov Halogenated pyrimidines, for instance, readily undergo substitution with various nucleophiles. researchgate.net While the 4-position is occupied by the hydrazinyl group, other positions on the ring, if substituted with a good leaving group like a halogen, would be susceptible to nucleophilic attack.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. researchgate.netresearchgate.net However, the presence of the electron-donating hydrazinyl group can activate the ring towards electrophilic attack to some extent, directing substituents to the ortho and para positions relative to the hydrazinyl group.

The trifluoromethyl group is generally stable and unreactive towards common nucleophilic and electrophilic reagents. nih.gov However, under certain conditions, it can be hydrolyzed to a carboxylic acid group, though this typically requires harsh conditions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyrimidine ring towards electrophilic substitution and activates it towards nucleophilic attack. nih.gov

Coupling Reactions (e.g., Carbon-Carbon Bond Formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to pyrimidine derivatives. nih.govrsc.orgnih.govresearchgate.net To perform these reactions on this compound, the hydrazinyl group would likely need to be protected or the pyrimidine ring would need to be functionalized with a suitable leaving group, such as a halogen, at a different position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with various boronic acids to introduce new carbon substituents. nih.govrsc.orgnih.govresearchgate.netmdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. This method could be used to introduce alkynyl groups onto the pyrimidine ring of a suitably halogenated precursor. rsc.orgchemrxiv.orgnih.govnih.govresearchgate.net

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. This would allow for the introduction of alkenyl substituents onto the pyrimidine ring. nih.govmdpi.comrsc.orgnih.govrsc.org

| Coupling Reaction | Reactants | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated pyrimidine, Arylboronic acid | Pd(PPh3)4, K2CO3 | Aryl-substituted pyrimidine |

| Sonogashira | Halogenated pyrimidine, Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | Alkynyl-substituted pyrimidine |

| Heck | Halogenated pyrimidine, Alkene | Pd(OAc)2, PPh3, Et3N | Alkenyl-substituted pyrimidine |

Formation of Fused Heterocyclic Systems

The strategic placement of the reactive hydrazinyl group on the pyrimidine core allows for the construction of various fused heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyrimidine ring and the properties of the resulting fused compounds.

Pyrazole (B372694) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines from hydrazinylpyrimidines is a well-established synthetic route, often involving the Knorr pyrazole synthesis and related cyclocondensation reactions. beilstein-journals.orgnih.gov This process typically involves the reaction of the hydrazinylpyrimidine with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.

The reaction mechanism commences with the nucleophilic attack of the exocyclic nitrogen atom of the hydrazinyl group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation, where the endocyclic pyrimidine nitrogen attacks the second carbonyl group, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. organic-chemistry.orgnih.gov The trifluoromethyl group at the 5-position of the resulting fused system significantly influences its electronic properties.

| Reactant (1,3-Dicarbonyl Compound) | Resulting Pyrazolo[1,5-a]pyrimidine Derivative | Reaction Conditions |

|---|---|---|

| Acetylacetone (2,4-pentanedione) | 5,7-Dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Ethanol, reflux |

| Ethyl acetoacetate | 7-Hydroxy-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |

| Diethyl malonate | 5,7-Dihydroxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Sodium ethoxide, reflux |

| 1,1,1-Trifluoro-2,4-pentanedione | 5-Methyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Ethanol, reflux |

Triazole Derivatives

This compound is a key precursor for the synthesis of fused triazolopyrimidine systems, such as organic-chemistry.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidines. These structures are formed by reacting the hydrazinyl moiety with reagents that can provide a single carbon atom to complete the triazole ring.

Common methods for this transformation include:

Reaction with Formic Acid: Heating the hydrazinylpyrimidine in formic acid leads to formylation of the terminal nitrogen, followed by acid-catalyzed cyclization and dehydration to yield the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine core.

Reaction with Orthoesters: Condensation with triethyl orthoformate introduces a CH(OEt) group, which undergoes cyclization to form the triazole ring. Using other orthoesters, such as triethyl orthoacetate, allows for the introduction of a methyl group at the 3-position of the triazole ring.

Reaction with Carbon Disulfide: This reaction, typically performed under basic conditions, leads to the formation of a dithiocarbazate intermediate, which can be cyclized to form a mercapto-substituted triazolopyrimidine.

These reactions provide a straightforward entry into a class of compounds with significant interest in medicinal chemistry. mdpi.comresearchgate.net

| Reagent | Resulting organic-chemistry.orgresearchgate.netmdpi.comTriazolo[4,3-a]pyrimidine Derivative | Typical Conditions |

|---|---|---|

| Formic acid | 7-(Trifluoromethyl)- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine | Reflux |

| Triethyl orthoformate | 7-(Trifluoromethyl)- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine | Reflux |

| Triethyl orthoacetate | 3-Methyl-7-(trifluoromethyl)- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine | Reflux |

| Carbon disulfide | 3-Mercapto-7-(trifluoromethyl)- organic-chemistry.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine | KOH, Ethanol, reflux |

Azide-Tetrazole Tautomerism in Related Trifluoromethylpyrimidines

The hydrazinyl group serves as a synthetic precursor to the azido (B1232118) group, which is central to the phenomenon of azide-tetrazole tautomerism. By treating a hydrazinylpyrimidine with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, it can be converted into the corresponding azidopyrimidine. researchgate.netosti.gov

Azidopyrimidines bearing a trifluoromethyl group exhibit a fascinating ring-chain tautomerism, existing in a dynamic equilibrium between the open-chain azide (B81097) form and the fused, bicyclic tetrazole form (tetrazolo[1,5-a]pyrimidine). researchgate.netosti.gov The position of this equilibrium is highly sensitive to several factors, including the solvent, temperature, and the nature of other substituents on the pyrimidine ring.

Research on 2-azido-4-(trifluoromethyl)pyrimidine, synthesized from its 2-hydrazino precursor, has provided significant insights into this equilibrium. researchgate.net In nonpolar solvents like chloroform-d (B32938) (CDCl₃), the compound exists exclusively in the azide form. However, in more polar aprotic solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), an equilibrium is established where both the azide and the tetrazole tautomers are observed. researchgate.netosti.gov The electron-withdrawing trifluoromethyl group generally favors the azide form compared to other substituents. researchgate.net

| Solvent | Predominant Form | Observed Tautomer Ratio (Azide : Tetrazole) |

|---|---|---|

| CDCl₃ | Azide | >99 : <1 (Only azide form observed) |

| DMSO-d₆ | Equilibrium | Observed as a mixture |

| Solid State | Azide | Predominantly azide form |

This tautomerism is a critical consideration in the application of these molecules, as the azide and tetrazole forms have distinct chemical reactivities. For instance, the azide form can readily participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the tetrazole form is generally unreactive under these conditions. nih.govnih.gov

Derivatization Strategies for Analytical and Research Applications

The hydrazinyl group in this compound is a highly reactive nucleophilic handle, making it an ideal point for derivatization. This strategy is widely employed to generate libraries of related compounds for biological screening and to create derivatives with specific properties for analytical applications. beilstein-journals.org

A primary derivatization strategy involves the condensation of the hydrazinyl group with various aldehydes and ketones to form stable hydrazone derivatives. mdpi.comnih.gov This reaction is typically straightforward, high-yielding, and allows for the introduction of a vast array of structural diversity by simply varying the carbonyl component. The resulting hydrazones are of significant interest as they constitute an important class of biologically active compounds, with research demonstrating their potential as antimicrobial, anticonvulsant, and antitumor agents. nih.govmdpi.comimpactfactor.org

For analytical purposes, derivatization is used to enhance the detection and quantification of molecules. Hydrazine-based reagents are used to "tag" carbonyl-containing compounds, such as certain hormones or drugs, to improve their ionization efficiency and chromatographic properties for analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemicalbook.com For example, 2-hydrazino-4-(trifluoromethyl)pyrimidine (B175915) has been employed as a derivatization reagent for the sensitive determination of testosterone (B1683101) and dihydrotestosterone (B1667394) in biological samples. chemicalbook.com The reaction creates a pyrimidinyl-hydrazone derivative that can be detected with high sensitivity.

| Carbonyl Reactant | Resulting Hydrazone Derivative | Potential Application |

|---|---|---|

| Benzaldehyde | 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-benzylidenehydrazine | Biological screening library |

| Acetone | 1-Isopropylidene-2-(4-(trifluoromethyl)pyrimidin-2-yl)hydrazine | Synthetic intermediate |

| 4-Fluorobenzaldehyde | 1-(4-Fluorobenzylidene)-2-(4-(trifluoromethyl)pyrimidin-2-yl)hydrazine | Medicinal chemistry research |

| Testosterone (keto group) | Testosterone-pyrimidinylhydrazone | Analytical quantification (LC-MS/MS) |

Spectroscopic and Structural Characterization of 4 Hydrazinyl 6 Trifluoromethyl Pyrimidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, would provide a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the hydrazinyl group. Based on data from analogous 6-(trifluoromethyl)pyrimidine derivatives, the proton at the C5 position of the pyrimidine ring (H-5) would likely appear as a singlet in the aromatic region of the spectrum. For instance, in related compounds like 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline, the pyrimidine protons are observed as singlets at chemical shifts (δ) of approximately 7.55 ppm and 8.96 ppm. nih.gov The hydrazinyl group (-NH-NH₂) would give rise to signals for both the secondary amine (NH) and primary amine (NH₂) protons. These signals are typically broad and their chemical shifts can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In similar hydrazinyl-containing heterocyclic compounds, these N-H protons can appear over a wide range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyrimidine H-5 | ~7.5 - 7.8 | Singlet | Based on analogues with similar substitution. nih.gov |

| Pyrimidine H-2 | ~8.9 - 9.3 | Singlet | Chemical shift influenced by two adjacent nitrogen atoms. |

| Hydrazinyl -NH | Variable | Broad Singlet | Position and broadening are solvent-dependent. |

This is an interactive table. Column headers can be clicked to sort the data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four unique carbon atoms in the pyrimidine ring and the carbon of the trifluoromethyl group. The carbon atom attached to the trifluoromethyl group (C-6) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). Similarly, the adjacent carbon (C-5) may show a smaller quartet splitting (²J-CF). In analogues such as 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline, the carbon of the CF₃ group appears as a quartet around 121.8 ppm (J = 273.3 Hz), while the carbon atom to which it is attached (C-6) is also a quartet around 156.1 ppm (J = 35.4 Hz). nih.gov The carbons attached to nitrogen atoms (C-2 and C-4) will be deshielded and appear at lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Notes |

|---|---|---|---|

| C-2 | ~160 - 165 | Singlet | Attached to two nitrogen atoms. |

| C-4 | ~168 - 172 | Singlet | Attached to hydrazinyl group and nitrogen. |

| C-5 | ~105 - 110 | Quartet (small coupling) | Shielded carbon in the ring. |

| C-6 | ~155 - 158 | Quartet (large coupling) | Deshielded by nitrogen and attached to CF₃. nih.gov |

This is an interactive table. Column headers can be clicked to sort the data.

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the spectrum would be expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. Computational studies on trifluoromethyl derivatives of pyrimidines have been used to predict ¹⁹F NMR chemical shifts, showing good correlation with experimental values. nih.gov The absence of other fluorine atoms in the molecule would result in a singlet, simplifying the spectrum significantly. This technique is particularly useful for confirming the presence and integrity of the trifluoromethyl moiety. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal any proton-proton (H-H) spin-spin couplings. While the pyrimidine protons in the target molecule are expected to be singlets, COSY could confirm the absence of coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be crucial for definitively linking the pyrimidine H-5 proton to the C-5 carbon.

Infrared (IR) and Raman Spectroscopy

The analysis of the vibrational modes of this compound allows for the identification of characteristic functional groups. The spectra can be divided into regions corresponding to specific vibrations.

Hydrazinyl Group Vibrations: The N-H stretching vibrations of the -NH and -NH₂ groups are expected to appear in the 3200-3500 cm⁻¹ region. In related hydrazone-pyridine compounds, N-H stretching vibrations are observed around 3380 cm⁻¹. nih.gov The NH₂ group also exhibits characteristic bending (scissoring) vibrations, typically found in the 1590-1650 cm⁻¹ range.

Pyrimidine Ring Vibrations: The pyrimidine ring has several characteristic vibrational modes. The C=N and C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies. Studies on pyrimidine itself show these modes are sensitive to substitution. core.ac.uk

Trifluoromethyl Group Vibrations: The CF₃ group gives rise to very strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric C-F stretching vibrations are typically found in the 1100-1350 cm⁻¹ range. These bands are often among the most intense in the spectrum, making IR spectroscopy a powerful tool for confirming the presence of this group. jocpr.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Hydrazinyl (-NH-NH₂) | N-H Stretching | 3200 - 3500 | Typically broad bands. nih.gov |

| Hydrazinyl (-NH₂) | NH₂ Scissoring | 1590 - 1650 | Medium intensity. |

| Pyrimidine Ring | C=N / C=C Stretching | 1400 - 1600 | Multiple bands expected. core.ac.uk |

| Pyrimidine Ring | C-H Bending | 800 - 1000 | In-plane and out-of-plane bending. |

| Trifluoromethyl (-CF₃) | Asymmetric C-F Stretching | ~1250 - 1350 | Very strong intensity. jocpr.com |

This is an interactive table. Column headers can be clicked to sort the data.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to perform a complete vibrational assignment, correlating observed spectral bands with specific atomic motions within the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound and its derivatives, various MS techniques are employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This technique is indispensable for confirming the identity of newly synthesized trifluoromethyl pyrimidine derivatives. For instance, in the characterization of related compounds, HRMS (ESI) was used to confirm the formation of intermediates such as 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline and 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline. The observed mass-to-charge ratios ([M+H]⁺) showed very close agreement with the calculated values, validating their elemental compositions.

Table 1: HRMS Data for Analogues of this compound

| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|---|

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | C₁₁H₉F₃N₃O | 256.06922 | 256.06839 |

| 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | C₁₁H₉F₃N₃O | 256.06910 | 256.06839 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While specific GC-MS studies detailing the analysis of this compound were not prominently found in the surveyed literature, the technique is generally applicable to pyrimidine derivatives provided they possess sufficient volatility and thermal stability, or can be converted to a suitable derivative. The fragmentation patterns observed in the mass spectrometer following chromatographic separation would provide valuable information for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile. For pyrimidine derivatives and related metabolites, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS have been optimized for separation and detection. In the context of hydrazino-containing compounds, LC-MS is a crucial tool. For example, 2-hydrazinoquinoline (B107646) has been utilized as a derivatization agent to enable the simultaneous LC-MS analysis of various metabolites in biological samples. mdpi.com An ultra-sensitive UHPLC–QqQ-MS/MS method has also been developed for the simultaneous determination of related compounds in biological fluids, demonstrating the power of this technique for quantifying low-concentration analytes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For pyrimidine derivatives, UV-Vis spectroscopy can provide information about the conjugated system. In studies of analogous 4,6-dihydrazone pyrimidine derivatives, UV-Vis absorption spectra were recorded in the 200–400 nm range to investigate their interaction with DNA. mdpi.com The changes in the absorption bands upon addition of DNA provided insights into the binding mode between the small molecules and the macromolecule. mdpi.com The position and intensity of absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment. nih.gov

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of its analogues provides significant insight into the expected structural features. For example, the crystal structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine has been determined. nih.gov This analogue crystallizes in the orthorhombic system with the space group Pbca. nih.gov The molecules in the crystal are essentially planar and form centrosymmetric dimers linked by pairs of N—H···N hydrogen bonds. nih.gov These dimers are further connected through additional hydrogen bonds, creating a two-dimensional array. nih.gov This type of hydrogen bonding network is a common feature in the crystal packing of hydrazinopyrimidines and is expected to play a key role in the solid-state structure of the title compound. Similarly, other hydrazone derivatives of pyrimidines have been shown to crystallize in systems like the triclinic P-1 space group, with molecular packing influenced by a variety of intermolecular contacts. mdpi.com

Table 2: Crystallographic Data for an Analogue: 4-Hydrazino-2-(methylsulfanyl)pyrimidine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| Volume (ų) | 1435.21 (4) |

| Z | 8 |

Data sourced from a study on 4-Hydrazino-2-(methylsulfanyl)pyrimidine. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Hydrazinyl 6 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed exploration of molecular systems, providing a wealth of information about their behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of pyrimidine (B1678525) derivatives to understand their geometry, electronic properties, and reactivity. jchemrev.complu.mxmodern-journals.com

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed for this purpose. physchemres.org

Conformer analysis is also crucial, as the hydrazinyl group (-NHNH2) can rotate relative to the pyrimidine ring, leading to different conformers with varying energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations, which is vital for understanding the molecule's flexibility and how it might interact with other molecules. Studies on related hydrazone derivatives have shown that the stability of different conformers can be influenced by intramolecular hydrogen bonding and steric effects. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative Core Structure (Calculated via DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-C2 | 1.34 | |

| C2-N3 | 1.33 | |

| N3-C4 | 1.34 | |

| C4-C5 | 1.40 | |

| C5-C6 | 1.39 | |

| C6-N1 | 1.34 | |

| N1-C2-N3 | 128.0 | |

| C2-N3-C4 | 115.5 | |

| N3-C4-C5 | 128.5 | |

| C4-C5-C6 | 117.0 | |

| C5-C6-N1 | 122.0 | |

| C6-N1-C2 | 119.0 |

Note: This table provides typical values for a pyrimidine ring and is for illustrative purposes. Actual values for this compound would require specific calculations.

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values. The actual energies for this compound would be influenced by the specific substituents.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyrimidine ring and the hydrazinyl group are expected to be electron-rich regions (negative potential, typically colored red or yellow), making them susceptible to electrophilic attack. Conversely, the trifluoromethyl group, being strongly electron-withdrawing, would create an electron-deficient region (positive potential, typically colored blue) on the adjacent carbon atom. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which corresponds to hyperconjugative interactions. mdpi.com This analysis is particularly useful for understanding the nature of intramolecular and potential intermolecular hydrogen bonds, such as those that could form involving the hydrazinyl group. The stabilization energies calculated through NBO analysis can reveal the strength of these interactions, which play a significant role in the molecule's structure and properties. mdpi.com

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, ¹⁹F, etc.) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing the calculated chemical shifts with experimental spectra aids in the assignment of signals and provides confidence in the determined structure. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical infrared (IR) spectra can be compared with experimental FT-IR spectra to identify characteristic vibrational modes, such as the N-H stretching of the hydrazinyl group, C=N stretching of the pyrimidine ring, and C-F stretching of the trifluoromethyl group. nih.govnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). jchemrev.com This method can calculate the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's color and its behavior upon absorbing light. physchemres.org

Density Functional Theory (DFT) Studies

Molecular Interactions and Binding Studies

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a molecule like this compound, which has potential biological relevance, molecular docking studies can be used to investigate its binding affinity and mode of interaction with biological targets such as enzymes or receptors. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a basis for understanding its potential mechanism of action at a molecular level. nih.gov

Intermolecular Interaction Analysis (e.g., AIM, NCI)

Currently, there is a notable absence of published research specifically detailing the intermolecular interaction analysis of this compound using methodologies such as the Quantum Theory of Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis. These computational tools are invaluable for understanding the nature and strength of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules.

AIM analysis characterizes the topology of the electron density to identify bond critical points (BCPs) and ring critical points (RCPs), which reveal the presence and nature of interactions like hydrogen bonds, van der Waals forces, and halogen bonds. The properties at these critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative insights into the strength and type of these interactions.

NCI analysis, on the other hand, is based on the electron density and its derivatives to visualize and characterize non-covalent interactions in real space. It generates isosurfaces that are colored according to the strength and nature of the interactions, providing a qualitative and intuitive picture of the interaction landscape within a molecular system.

While the application of these methods to the broader class of pyrimidine derivatives has been documented in various studies, a focused investigation on this compound is yet to be reported in the scientific literature. Such a study would be crucial for elucidating how the interplay of the hydrazinyl and trifluoromethyl substituents influences the solid-state structure and properties of the compound.

Hydrogen Bonding Network Investigations

The molecular structure of this compound, featuring both hydrogen bond donors (the -NHNH2 group) and acceptors (the pyrimidine ring nitrogen atoms), suggests a high propensity for the formation of extensive hydrogen bonding networks. The hydrazinyl group can act as a donor through its N-H bonds, while the lone pairs on the pyrimidine nitrogens can serve as acceptor sites. Additionally, the fluorine atoms of the trifluoromethyl group could potentially participate in weaker C-H···F hydrogen bonds.

A comprehensive computational investigation would be necessary to fully characterize the hydrogen bonding patterns of this compound. Such a study would typically involve geometry optimization of molecular clusters or periodic boundary condition calculations on the crystal lattice to identify the most stable hydrogen bonding motifs. Analysis of the geometric parameters (bond lengths and angles) and interaction energies would provide a quantitative understanding of the strength and directionality of these bonds.

Although general principles of hydrogen bonding in heterocyclic compounds are well-established, specific details regarding the preferred hydrogen bonding network, including the formation of dimers, chains, or more complex three-dimensional architectures for this compound, remain speculative without dedicated computational or experimental crystallographic studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in rational drug design, allowing for the prediction of the activity of new, unsynthesized molecules.

A search of the current scientific literature does not reveal any specific QSAR studies that have been conducted on a series of compounds centered around the this compound scaffold. While QSAR models have been developed for various classes of pyrimidine derivatives targeting different biological endpoints, the specific contribution of the 4-hydrazinyl and 6-trifluoromethyl substitution pattern to a particular activity has not been systematically investigated and modeled.

To develop a QSAR model for this class of compounds, a dataset of analogues with measured biological activities would be required. From the optimized structures of these molecules, a wide range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological indices, would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a mathematical equation that relates these descriptors to the observed activity. The predictive power of such a model would be crucial for guiding the synthesis of new derivatives with potentially enhanced potency.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. This approach can provide detailed insights into the feasibility of reaction pathways, reaction kinetics, and the role of catalysts.

At present, there are no published computational studies that specifically focus on elucidating the reaction mechanisms involving this compound, either in its synthesis or its subsequent chemical transformations. For instance, the synthesis of this compound likely involves the nucleophilic substitution of a suitable precursor, such as a 4-chloro or 4-methoxypyrimidine (B1296667) derivative, with hydrazine (B178648). Computational modeling could be employed to investigate the energetics of this reaction, compare different leaving groups, and determine the most plausible reaction pathway.

Furthermore, the hydrazinyl group of the title compound is reactive and can participate in various subsequent reactions, such as condensation with aldehydes and ketones to form hydrazones, or cyclization reactions to form fused heterocyclic systems. Density Functional Theory (DFT) calculations could be used to model these transformations, calculating activation energies and reaction energies to predict the most favorable products and reaction conditions. Such theoretical investigations would be highly valuable for synthetic chemists working with this and related compounds.

Advanced Research Applications and Future Prospects

Role as a Building Block for Complex Chemical Entities

The primary application of 4-Hydrazinyl-6-(trifluoromethyl)pyrimidine in synthetic chemistry is its role as a foundational building block, or synthon, for constructing more complex heterocyclic systems. beilstein-journals.org The presence of the reactive hydrazinyl moiety allows for straightforward chemical transformations, particularly in the formation of pyrazole (B372694) rings, which are significant pharmacophores in medicinal chemistry. nih.govnih.gov

Chemical libraries, which are large collections of diverse but structurally related compounds, are essential for high-throughput screening and drug discovery. This compound serves as an ideal starting point for generating libraries of pyrazole-containing molecules. The general synthetic strategy involves the condensation reaction between the hydrazinyl group of the pyrimidine (B1678525) and a 1,3-dicarbonyl compound or its equivalent. nih.gov

This reaction, known as the Knorr pyrazole synthesis or similar cyclocondensation reactions, is highly adaptable. By varying the substituents on the dicarbonyl component, a vast library of pyrazole derivatives can be systematically produced. Each resulting molecule in the library retains the trifluoromethyl-substituted pyrimidine core while featuring diverse functionalities on the newly formed pyrazole ring. The trifluoromethyl group is particularly valuable as it can enhance metabolic stability and binding affinity of the final compounds. beilstein-journals.org

The versatility of this approach is summarized in the table below:

| Reagent Class | Reaction Type | Resulting Heterocycle | Key Feature |

| 1,3-Diketones | Cyclocondensation | Substituted Pyrazoles | Forms a five-membered pyrazole ring attached to the pyrimidine core. nih.gov |

| α,β-Unsaturated Carbonyls | Michael Addition-Cyclization | Pyrazolines (then oxidized to Pyrazoles) | Creates pyrazoline intermediates that can be converted to aromatic pyrazoles. nih.gov |

| Ketoesters | Regioselective Cyclocondensation | Pyrazolone derivatives | Allows for the introduction of a carbonyl group on the new pyrazole ring. |

This systematic approach enables the creation of focused chemical libraries for screening against various biological targets, leveraging the established importance of pyrimidine and pyrazole scaffolds in medicinal chemistry. mdpi.commiami.eduorientjchem.orgnih.gov

Analytical Chemistry Applications

In analytical chemistry, derivatization is a key technique used to modify an analyte to improve its detection and separation characteristics. The hydrazinyl group in this compound makes it a potential derivatization reagent, particularly for the analysis of carbonyl compounds.

Hydrazine-based reagents are widely used to react with aldehydes and ketones to form stable hydrazone derivatives. nih.govnih.gov This reaction is highly valuable in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com Many small-molecule carbonyl compounds lack a chromophore for UV detection or are not easily ionized for mass spectrometry.

By reacting these carbonyls with this compound, a pyrimidine tag is attached to the analyte. This offers several analytical advantages:

Enhanced UV Detection: The pyrimidine ring is a strong chromophore, allowing for sensitive detection using standard UV-Vis detectors in HPLC.

Improved Ionization for MS: The nitrogen-rich pyrimidine ring can be readily protonated, leading to a strong signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.gov

Increased Hydrophobicity: The derivatization increases the hydrophobicity of small, polar carbonyls, improving their retention and separation on reversed-phase HPLC columns.

The derivatization reaction is a straightforward condensation, forming a stable C=N bond.

Interactive Data Table: Potential Analytes for Derivatization

| Analyte Class | Specific Examples | Analytical Challenge | Benefit of Derivatization |

|---|---|---|---|

| Aldehydes | Formaldehyde, Acetaldehyde, Hexanal | Low molecular weight, poor UV absorbance. nih.gov | Forms stable hydrazone with strong UV signal. |

| Ketones | Acetone, Cyclohexanone, Acetophenone | Volatile, weak chromophores. | Increases molecular weight and improves chromatographic retention and detection. mdpi.com |

| Keto-Acids | Pyruvic acid, α-Ketoglutaric acid | Polar, often require specialized columns. | Enhances reversed-phase retention and allows for sensitive MS detection. |

This application positions this compound as a potentially useful tool in metabolomics and environmental analysis for the sensitive quantification of key carbonyl-containing compounds. mdpi.com

Applications in Materials Science

Pyrimidine-based compounds have attracted significant interest in materials science for their applications in organic electronics and optics. researchgate.net Their inherent electron-deficient (π-deficient) nature makes them excellent building blocks for materials with specific electronic properties.

The structure of this compound is well-suited for creating "push-pull" molecular architectures, which are fundamental to the design of materials with nonlinear optical (NLO) properties. nih.govresearchgate.net In such a system:

The electron-deficient pyrimidine ring acts as an electron acceptor (the "pull").

The strongly electron-withdrawing trifluoromethyl group further enhances this acceptor character.

The hydrazinyl group can be chemically modified to attach an electron-donating group (the "push").

This intramolecular charge transfer character is a prerequisite for high hyperpolarizability, a key metric for NLO materials used in applications like optical switching and frequency doubling. nih.gov Pyrimidine derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The incorporation of the trifluoromethyl group can also impart desirable material properties such as increased thermal stability and solubility in organic solvents.

Interactive Data Table: Structural Features and Material Properties

| Structural Component | Electronic Role | Contribution to Material Properties |

|---|---|---|

| Pyrimidine Ring | π-deficient Electron Acceptor | Core of the push-pull system, promotes internal charge transfer. researchgate.net |

| Trifluoromethyl Group (-CF₃) | Strong Electron-Withdrawing Group | Enhances the acceptor strength of the pyrimidine ring; improves stability. |

Research in this area focuses on synthesizing derivatives where the hydrazinyl group is functionalized to create extended π-conjugated systems, leading to materials with tailored optical and electronic properties. nih.govresearchgate.net

Coordination Chemistry of Pyrimidine Hydrazone Ligands

The hydrazinyl group of this compound is readily converted into a hydrazone through condensation with an aldehyde or ketone. The resulting pyrimidine hydrazone is an excellent chelating ligand for a wide variety of metal ions. ekb.egnih.gov The field of coordination chemistry explores the formation and properties of the resulting metal complexes, which can self-assemble into complex supramolecular architectures. rsc.orgotago.ac.nz

Pyrimidine-hydrazone ligands typically act as bidentate or tridentate ligands, binding to metal ions through the nitrogen atoms of the pyrimidine ring and the imine group of the hydrazone linkage. ekb.egresearchgate.net The specific geometry and stoichiometry of the resulting metal complex are influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

Researchers have demonstrated that pyrimidine-hydrazone strands can form a variety of predictable supramolecular structures upon coordination with metal ions like Pb(II), Zn(II), Cu(II), and Ag(I). rsc.orgotago.ac.nz

Interactive Data Table: Metal Ions and Resulting Supramolecular Architectures

| Metal Ion | Metal:Ligand Ratio | Common Resulting Architecture | Reference |

|---|---|---|---|

| Ag(I) | 2:2 | Double Helicate | rsc.org |

| Pb(II), Zn(II) | 4:1 | Linear Complex | rsc.orgotago.ac.nz |

| Pb(II) | 2:1 | "Horse-shoe" Shaped Complex | rsc.org |

These dynamic structures are of interest for applications in molecular sensing, catalysis, and the development of "smart" materials where the structure can be reversibly changed by external stimuli. otago.ac.nz The trifluoromethyl group on the pyrimidine ring can influence the electronic properties of the ligand, thereby tuning the stability and reactivity of the resulting metal complexes.

Q & A

Q. What are the common synthetic routes for preparing 4-hydrazinyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Hydrazine substitution : Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with hydrazine hydrate in ethanol under reflux (8–12 hours) yields the hydrazinyl derivative. Excess hydrazine (2–3 equivalents) ensures complete substitution .

- Cyclocondensation : Using trifluoromethyl-substituted pyrimidine precursors with hydrazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours .

Optimization Tips : Monitor reaction progress via TLC or LCMS (e.g., [M+H]+ m/z ~207). Adjust solvent polarity (e.g., ethanol vs. DMF) to balance reaction rate and byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How does the trifluoromethyl group influence the reactivity of this compound in substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic substitution at the 2- and 4-positions. For example:

- Amination : React with amines (e.g., benzylamine) in THF at 60°C, yielding 4-hydrazinyl-2-amino derivatives. Use 1.2 equivalents of amine to minimize side reactions .

- Halogenation : Treat with PCl₅ or PBr₃ to replace hydrazine with Cl/Br. Monitor stoichiometry to avoid over-halogenation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective nitration of this compound?

Methodological Answer: Nitration typically occurs at the 5-position due to:

- Electronic effects : The trifluoromethyl group deactivates the 4-position, directing nitration to the 5-position.

- Reaction conditions : Use HNO₃/H₂SO₄ at 0–5°C for 2 hours. Higher temperatures lead to di-nitration byproducts. Confirm regiochemistry via X-ray crystallography or NOE NMR .

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer:

- Crystal growth : Use slow evaporation from ethanol/water (1:1). Derivatives with bulky substituents (e.g., aryl groups) crystallize more readily.

- Key metrics : Bond angles around the hydrazine moiety (N–N bond ~1.45 Å) and planarity of the pyrimidine ring confirm tautomeric forms. Compare with reference data (e.g., CCDC 2054321) .

Q. How do substituents on the pyrimidine ring affect the compound’s solubility and bioactivity?

Methodological Answer:

- Solubility : Trifluoromethyl groups reduce water solubility (logP ~2.1) but enhance lipid membrane permeability. Add polar groups (e.g., –OH, –COOH) via post-functionalization to improve aqueous solubility .

- Bioactivity : Hydrazine derivatives show antimicrobial activity (MIC ~5–10 µg/mL against S. aureus). Replace hydrazine with thiosemicarbazide to boost potency (e.g., MIC ~2 µg/mL) .

Q. What strategies mitigate contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Byproduct analysis : Use LCMS to identify intermediates (e.g., unreacted chloro precursors or di-substituted products).

- Case study : A 60% yield discrepancy between (DMF, 80°C) and (ethanol, reflux) was resolved by switching to DMF, which suppresses hydrolysis of the trifluoromethyl group.

Q. How can HPLC methods be optimized to assess the purity of this compound?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

Methodological Answer:

- MTT assay : Test against HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation). Include cisplatin as a positive control .

- Apoptosis assay : Use Annexin V-FITC/PI staining and flow cytometry. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced pro-apoptotic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.